molecular formula C23H27F2N3O2S2 B10835089 (2R)-N-(1-cyanocyclopropyl)-3-(cyclopropylmethylsulfanyl)-2-[[(2S)-1,1-difluoro-1-(4-methylsulfanylphenoxy)pent-3-yn-2-yl]amino]propanamide

(2R)-N-(1-cyanocyclopropyl)-3-(cyclopropylmethylsulfanyl)-2-[[(2S)-1,1-difluoro-1-(4-methylsulfanylphenoxy)pent-3-yn-2-yl]amino]propanamide

Cat. No.: B10835089
M. Wt: 479.6 g/mol
InChI Key: UKRDTRXIEUADJU-PMACEKPBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID27998201-Compound-5 involves multiple steps, including the formation of key intermediates and the final compound. The synthetic route typically starts with the preparation of a cyanoacetic ester, followed by a series of reactions involving nitrile and amine groups to form the final compound .

Industrial Production Methods

Industrial production of PMID27998201-Compound-5 involves scaling up the laboratory synthesis to a pilot plant level. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PMID27998201-Compound-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate these transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound .

Scientific Research Applications

PMID27998201-Compound-5 has a wide range of scientific research applications:

Mechanism of Action

PMID27998201-Compound-5 exerts its effects by inhibiting the activity of cathepsins, which are proteolytic enzymes involved in protein degradation. By binding to the active site of these enzymes, the compound prevents the breakdown of proteins, thereby modulating various cellular processes. The molecular targets include Cathepsin B, Cathepsin F, Cathepsin K, Cathepsin L, and Cathepsin S . The pathways involved include lysosomal degradation, osteoclast differentiation, and antigen processing and presentation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PMID27998201-Compound-5 is unique due to its broad spectrum of cathepsin inhibition and its therapeutic potential across multiple diseases. Unlike other similar compounds, it has shown efficacy in treating a diverse range of conditions, making it a versatile and valuable compound in both research and clinical settings .

Properties

Molecular Formula

C23H27F2N3O2S2

Molecular Weight

479.6 g/mol

IUPAC Name

(2R)-N-(1-cyanocyclopropyl)-3-(cyclopropylmethylsulfanyl)-2-[[(2S)-1,1-difluoro-1-(4-methylsulfanylphenoxy)pent-3-yn-2-yl]amino]propanamide

InChI

InChI=1S/C23H27F2N3O2S2/c1-3-4-20(23(24,25)30-17-7-9-18(31-2)10-8-17)27-19(14-32-13-16-5-6-16)21(29)28-22(15-26)11-12-22/h7-10,16,19-20,27H,5-6,11-14H2,1-2H3,(H,28,29)/t19-,20-/m0/s1

InChI Key

UKRDTRXIEUADJU-PMACEKPBSA-N

Isomeric SMILES

CC#C[C@@H](C(OC1=CC=C(C=C1)SC)(F)F)N[C@@H](CSCC2CC2)C(=O)NC3(CC3)C#N

Canonical SMILES

CC#CC(C(OC1=CC=C(C=C1)SC)(F)F)NC(CSCC2CC2)C(=O)NC3(CC3)C#N

Origin of Product

United States

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